2,2',3,3'-Tetrachlorodiphenyl ether
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Overview
Description
2,2’,3,3’-Tetrachlorodiphenyl ether is a chemical compound with the molecular formula C12H6Cl4O. It belongs to the class of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls. These compounds are known for their environmental persistence and potential health risks .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including 2,2’,3,3’-Tetrachlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods
Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes .
Chemical Reactions Analysis
Types of Reactions
2,2’,3,3’-Tetrachlorodiphenyl ether undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce chlorinated phenols, while reduction may yield less chlorinated diphenyl ethers .
Scientific Research Applications
2,2’,3,3’-Tetrachlorodiphenyl ether has various scientific research applications, including:
Chemistry: Used as a model compound for studying the behavior of polychlorinated diphenyl ethers.
Biology: Investigated for its potential effects on biological systems.
Medicine: Studied for its potential health risks and toxicological effects.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,2’,3,3’-Tetrachlorodiphenyl ether exerts its effects involves interaction with molecular targets such as the aryl hydrocarbon receptor. This interaction can lead to various biological responses, including changes in gene expression and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 2,2’,3,4-Tetrachlorodiphenyl ether
- 2,2’,4,4’-Tetrachlorodiphenyl ether
- 2,3,3’,4’-Tetrachlorodiphenyl ether
Uniqueness
2,2’,3,3’-Tetrachlorodiphenyl ether is unique due to its specific chlorination pattern, which affects its chemical properties and biological activity. Compared to other similar compounds, it may have different environmental persistence and toxicological profiles .
Properties
CAS No. |
727738-46-7 |
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Molecular Formula |
C12H6Cl4O |
Molecular Weight |
308.0 g/mol |
IUPAC Name |
1,2-dichloro-3-(2,3-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-3-1-5-9(11(7)15)17-10-6-2-4-8(14)12(10)16/h1-6H |
InChI Key |
WXEOWWVZWWGBBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
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